![molecular formula C20H25N5O3 B5673469 (4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(quinoxalin-6-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5673469.png)
(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(quinoxalin-6-ylcarbonyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide
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Overview
Description
The compound belongs to a class of chemicals known for their complex molecular structures and potential for varied applications in scientific research. The focus here is on understanding its synthesis, structural characteristics, and properties without delving into its pharmaceutical applications or adverse effects.
Synthesis Analysis
The synthesis of related naphthyridine and quinoxaline derivatives involves several chemical strategies, including alkoxide-induced rearrangement, heterocyclization, and reactions with various primary amines. These methods yield compounds with significant structural diversity and potential biological activity. The specific synthesis pathways provide insights into the complexity and versatility of chemical transformations applicable to similar compounds (Blanco et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential interactions. Spectroscopic methods, including UV, IR, 1H and 13C NMR, and MS, are instrumental in confirming the structures of synthesized compounds, elucidating their detailed molecular frameworks, and providing a basis for further chemical and physical property analysis (Blanco et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of naphthyridine and quinoxaline derivatives, including their ability to form diverse compounds through ring transformation and condensation reactions, underscores their chemical versatility. These reactions facilitate the synthesis of compounds with varied biological activities and potential applications in medicinal chemistry (Kurasawa et al., 1989).
properties
IUPAC Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(quinoxaline-6-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23(2)19(27)25-10-6-20(28)5-9-24(12-15(20)13-25)18(26)14-3-4-16-17(11-14)22-8-7-21-16/h3-4,7-8,11,15,28H,5-6,9-10,12-13H2,1-2H3/t15-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOMAYHZCCBPG-FOIQADDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CCN(CC2C1)C(=O)C3=CC4=NC=CN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=CC4=NC=CN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(quinoxaline-6-carbonyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
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